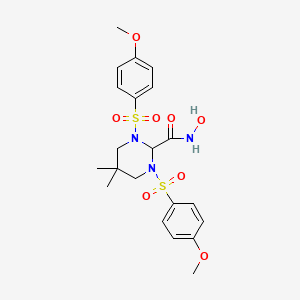
MMP阻害剤II
概要
説明
MMP Inhibitor II is a potent, reversible, and broad-range inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix, such as collagen, proteoglycans, laminin, elastin, and fibronectin . MMP Inhibitor II has shown inhibitory activity against several MMPs, including MMP-1, MMP-3, MMP-7, and MMP-9 .
科学的研究の応用
MMP Inhibitor II has a wide range of scientific research applications, including:
作用機序
MMP Inhibitor II exerts its effects by binding to the zinc ion at the active site of matrix metalloproteinases. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its proteolytic activity . The inhibitor mimics the peptide structure of natural MMP substrates, blocking the degradation of the extracellular matrix .
Safety and Hazards
Most MMP inhibitors have broad-spectrum actions on multiple MMPs and could cause undesirable musculoskeletal side effects . MMP inhibitor II is a small molecule/inhibitor primarily used for Protease Inhibitors applications . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The first generations of broad-spectrum MMP inhibitors displayed effective inhibitory activities but failed in clinical trials due to poor selectivity . Thanks to the evolution of X-ray crystallography, NMR analysis, and homology modeling studies, it has been possible to characterize the active sites of various MMPs and, consequently, to develop more selective, second-generation MMP inhibitors . Improved methods for high throughput screening and drug design have led to identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles . Current research into MMP inhibitors employs innovative approaches for drug delivery methods and allosteric inhibitors . The “window of opportunity” for MMP inhibitor application in cancer is often in premetastatic disease . In the future, MMP inhibitors may need to be considered in metastasis prevention trials .
生化学分析
Biochemical Properties
Mmp inhibitor II functions by binding to the active sites of Mmp-2 and Mmp-9, thereby preventing their enzymatic activity. This inhibition is crucial in regulating the breakdown of extracellular matrix components, which is vital for maintaining tissue integrity. Mmp inhibitor II interacts with zinc ions present in the active sites of these enzymes, forming a stable complex that inhibits their proteolytic activity .
Cellular Effects
Mmp inhibitor II has significant effects on various cell types and cellular processes. By inhibiting Mmp-2 and Mmp-9, it prevents the degradation of extracellular matrix components, thereby influencing cell migration, invasion, and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer cells. Additionally, Mmp inhibitor II affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these enzymes .
Molecular Mechanism
The molecular mechanism of Mmp inhibitor II involves its binding to the active sites of Mmp-2 and Mmp-9. This binding is facilitated by the interaction with zinc ions, which are essential for the catalytic activity of these enzymes. By forming a stable complex with the zinc ions, Mmp inhibitor II effectively inhibits the proteolytic activity of Mmp-2 and Mmp-9, preventing the degradation of extracellular matrix components and thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mmp inhibitor II have been observed to change over time. The stability and degradation of Mmp inhibitor II can influence its long-term effects on cellular function. Studies have shown that Mmp inhibitor II remains stable under certain conditions, maintaining its inhibitory activity over extended periods. Degradation of the inhibitor can lead to a reduction in its effectiveness, highlighting the importance of optimizing storage and handling conditions .
Dosage Effects in Animal Models
The effects of Mmp inhibitor II vary with different dosages in animal models. At lower doses, Mmp inhibitor II effectively inhibits Mmp-2 and Mmp-9 activity, leading to reduced tumor growth and metastasis. At higher doses, toxic or adverse effects may be observed, including potential off-target effects on other metalloproteinases. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Mmp inhibitor II is involved in metabolic pathways related to the regulation of extracellular matrix degradation. By inhibiting Mmp-2 and Mmp-9, Mmp inhibitor II affects the turnover of extracellular matrix components, influencing tissue remodeling and repair processes. Additionally, Mmp inhibitor II may interact with other enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .
Transport and Distribution
Mmp inhibitor II is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of Mmp inhibitor II can influence its effectiveness in inhibiting Mmp-2 and Mmp-9 activity, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of Mmp inhibitor II plays a crucial role in its activity and function. Mmp inhibitor II may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interaction with Mmp-2 and Mmp-9, as well as its overall inhibitory activity. Understanding the subcellular distribution of Mmp inhibitor II is essential for optimizing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MMP Inhibitor II involves the preparation of a biphenylsulfonamido-hydroxamate compound. The synthetic route typically includes the following steps:
Formation of Biphenyl Sulfonamide: The reaction of biphenyl sulfonyl chloride with an amine to form biphenyl sulfonamide.
Hydroxamate Formation: The reaction of biphenyl sulfonamide with hydroxylamine to form the hydroxamate group.
Industrial Production Methods
Industrial production of MMP Inhibitor II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency .
化学反応の分析
Types of Reactions
MMP Inhibitor II undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized under specific conditions.
Reduction: The biphenyl sulfonamide moiety can be reduced to form different derivatives.
Substitution: The biphenyl sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized hydroxamates, reduced biphenyl derivatives, and substituted biphenyl sulfonamides .
類似化合物との比較
Similar Compounds
MMP-2 Inhibitor II: An oxirane p-sulfonamido analog of SB-3CT, selective for MMP-2.
MMP-2/MMP-9 Inhibitor II: A biphenylsulfonamido-hydroxamate compound targeting MMP-2 and MMP-9.
Marimastat: A broad-spectrum MMP inhibitor used in clinical trials.
Uniqueness
MMP Inhibitor II is unique due to its broad-range inhibitory activity against multiple MMPs, including MMP-1, MMP-3, MMP-7, and MMP-9 . This broad-spectrum activity makes it a valuable tool for studying the role of MMPs in various physiological and pathological processes .
特性
IUPAC Name |
N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWSPNUKWMZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174336 | |
| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203915-59-7 | |
| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





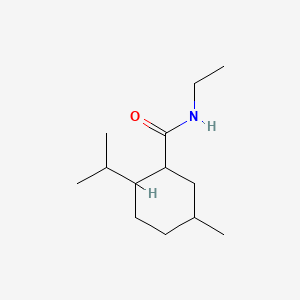
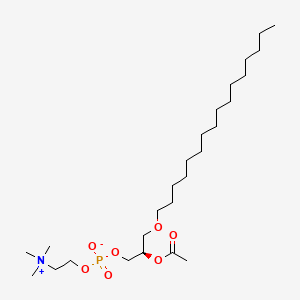
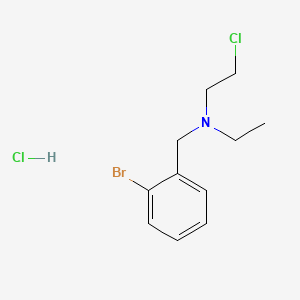

![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)
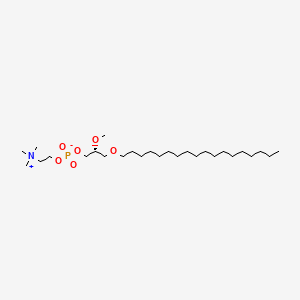
![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
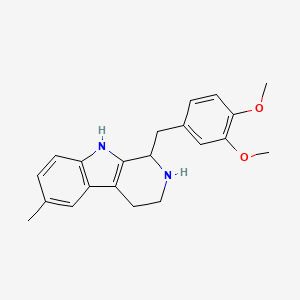
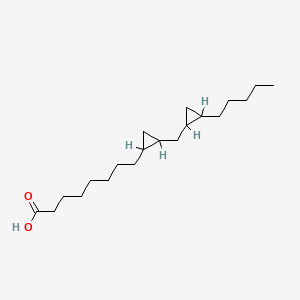
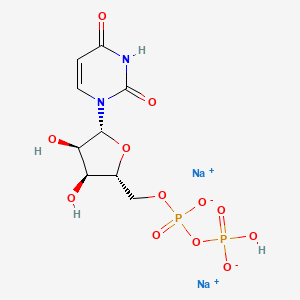

![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)